2,3-Difluoro-4-(phenoxymethyl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-4-(phenoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-13-10(8-17)6-7-11(14(13)16)9-18-12-4-2-1-3-5-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOGGNUJFKUZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(C(=C(C=C2)C=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Evolution of Fluorinated Aromatic Aldehydes in Chemical Research
The journey of fluorinated aromatic aldehydes is intrinsically linked to the broader history of organofluorine chemistry. Early explorations into fluorine chemistry in the late 19th and early 20th centuries laid the groundwork for their development. A pivotal moment was the work of Frédéric Swarts in the 1890s, who developed methods for introducing fluorine into organic molecules, including the synthesis of aromatic compounds with fluorinated side chains. nih.gov However, the direct fluorination of aromatic rings remained a significant challenge.
A major breakthrough came in 1927 with the discovery of the Balz-Schiemann reaction, which provided a reliable method for introducing fluorine onto an aromatic ring via the thermal decomposition of diazonium fluoroborates. nih.gov This reaction was instrumental in making a wide range of fluoroaromatic compounds, including fluorinated benzaldehydes, accessible for research.
The post-World War II era saw a surge of interest in fluorinated compounds, driven by their unique properties and applications, from polymers to pharmaceuticals. This spurred the development of new synthetic methods. In medicinal chemistry, the introduction of fluorine became a key strategy to modulate a drug's metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov Consequently, the demand for fluorinated benzaldehydes as precursors for more complex molecules grew, leading to the evolution of more sophisticated synthetic techniques, including nucleophilic aromatic substitution and modern cross-coupling reactions, to produce specifically substituted polyfluorinated benzaldehydes.
Strategic Importance of Benzaldehyde Derivatives As Versatile Synthetic Intermediates
Benzaldehyde (B42025) and its derivatives are cornerstone intermediates in organic synthesis, prized for their reactivity and versatility. nih.gov The aldehyde functional group is a hub of chemical transformations, readily participating in a wide array of reactions that allow for molecular elaboration. These compounds are not only widespread in nature, contributing to the flavors and fragrances of almonds and cinnamon, but are also fundamental in the industrial production of fine chemicals, pharmaceuticals, and polymers. nih.gov
Key reactions involving benzaldehyde derivatives include:
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of cyanohydrins, hemiacetals, and other addition products.
Condensation Reactions: Aldol (B89426) and Claisen-Schmidt condensations with ketones or other carbonyl compounds are classic carbon-carbon bond-forming reactions used to build larger molecular frameworks. google.com
Wittig Reaction: This reaction allows for the conversion of the aldehyde group into an alkene with high stereochemical control.
Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing access to different functional group manifolds. google.com
Multicomponent Reactions: Benzaldehyde derivatives are common components in reactions like the Biginelli and Ugi reactions, which enable the rapid assembly of complex, often heterocyclic, structures from simple starting materials.
The benzene (B151609) ring of these derivatives can also be functionalized through electrophilic aromatic substitution, allowing for the introduction of various substituents that modify the molecule's electronic properties and reactivity. rsc.org This dual reactivity of the aldehyde and the aromatic ring makes benzaldehyde derivatives exceptionally valuable building blocks in the synthesis of agrochemicals, dyes, and pharmaceutical agents. uq.edu.augoogle.com
Significance of Polyfluorinated Organic Compounds in Contemporary Chemical Biology and Materials Science
The strategic incorporation of multiple fluorine atoms into organic molecules imparts unique and often highly desirable properties, making polyfluorinated compounds indispensable in modern chemical biology and materials science. acs.org The C-F bond is the strongest single bond to carbon, and fluorine is the most electronegative element, leading to profound electronic and steric effects.
In Chemical Biology and Medicinal Chemistry: The introduction of fluorine is a well-established strategy in drug design. nih.gov Fluorine atoms can:
Enhance Metabolic Stability: Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. acs.org
Modulate pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups, affecting a molecule's ionization state and, consequently, its solubility and ability to cross cell membranes. nih.gov
Increase Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, enhancing the potency of a drug candidate. nih.gov
Alter Conformation: The strategic placement of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape. nih.gov
Polyfluorinated motifs, such as the difluoro- or trifluoromethyl group, are now common in many top-selling pharmaceuticals. nih.gov Furthermore, the isotope fluorine-18 (B77423) is a crucial positron emitter for Positron Emission Tomography (PET), a non-invasive imaging technique used for medical diagnosis and in vivo drug development studies. nih.gov
In Materials Science: Polyfluorinated compounds, often referred to as per- and polyfluoroalkyl substances (PFAS), are known for their exceptional chemical resistance and unique surface properties. rsc.org They are used to create materials that are resistant to heat, water, and oil. rsc.org Applications are diverse, ranging from non-stick coatings (e.g., Teflon) and high-performance lubricants to breathable, waterproof textiles and specialized fire-fighting foams. rsc.org In electronics and optoelectronics, fluorinated materials are explored for their dielectric properties and potential in creating advanced devices like OLEDs. rsc.org
Overview of Research Trends and Challenges Pertaintaining to Multifunctional Aromatic Aldehydes
Retrosynthetic Analysis and Key Disconnection Strategies
A logical retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic strategies. The most apparent disconnections are at the ether linkage and the aldehyde group.
Disconnection of the Ether Linkage: Breaking the C-O bond of the phenoxymethyl (B101242) ether suggests two primary precursor molecules: 2,3-difluoro-4-hydroxybenzaldehyde (B1323130) and a suitable benzyl halide (e.g., benzyl bromide). This approach, leading to a Williamson ether synthesis, is often a primary consideration due to its reliability and the commercial availability of the necessary precursors.
Disconnection of the Aldehyde Group: Alternatively, the aldehyde group can be retrosynthetically transformed into other functional groups. This leads to two main strategies:
Formylation: The aldehyde can be considered the product of a formylation reaction on a 1,2-difluoro-4-(phenoxymethyl)benzene precursor.
Oxidation: The aldehyde can be derived from the oxidation of the corresponding primary alcohol, (2,3-difluoro-4-(phenoxymethyl)phenyl)methanol.
These key disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.
Precursor Synthesis and Functional Group Interconversions
The successful synthesis of this compound is heavily reliant on the efficient preparation of its key precursors. This section details the synthesis of the fluorinated benzaldehyde (B42025) core and the phenoxymethyl precursors.
Preparation of Fluorinated Benzaldehyde Core Structures
The 2,3-difluorobenzaldehyde (B42452) core is a critical component. Several methods exist for its synthesis, often starting from simpler fluorinated compounds. One common approach involves the direct formylation of 1,2-difluorobenzene. This can be achieved using reagents like n-butyllithium and N,N-dimethylformamide (DMF) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) at low temperatures.
Another route to a fluorinated benzaldehyde core starts from 2,3-difluorotoluene. This can be oxidized to 2,3-difluorobenzaldehyde, although this method is less direct for obtaining the 4-substituted target molecule.
For the primary strategy involving the Williamson ether synthesis, the key intermediate is 2,3-difluoro-4-hydroxybenzaldehyde . This compound is commercially available, which significantly streamlines the synthesis of the final product. Should a de novo synthesis be required, it could potentially be prepared from a suitably protected 3,4-dihydroxy-2,3-difluorobenzene derivative, followed by selective deprotection and formylation.
Synthesis of Phenoxymethyl Precursors
The phenoxymethyl moiety is introduced via a precursor that can react with the fluorinated aromatic core. The most common precursor for the Williamson ether synthesis is a benzyl halide , such as benzyl bromide or benzyl chloride. These are readily available commercial reagents.
For strategies involving the formylation of a pre-formed phenoxymethyl-substituted ring, the precursor 1,2-difluoro-4-(phenoxymethyl)benzene would be required. This could be synthesized via a Williamson ether synthesis between 1,2-difluoro-4-halobenzene (e.g., 1-bromo-2,3-difluorobenzene) and phenol in the presence of a base.
Direct and Indirect Approaches for Aldehyde Functionalization
The introduction of the aldehyde group onto the difluorinated phenoxymethylbenzene scaffold can be achieved through either direct formylation or a two-step process involving the oxidation of a benzyl alcohol.
Formylation Reactions on Difluorobenzene Scaffolds
Direct formylation of an aromatic ring is a powerful tool in organic synthesis. For the synthesis of this compound, this would involve the formylation of 1,2-difluoro-4-(phenoxymethyl)benzene. Several classic formylation reactions could be considered:
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and an amide like N,N-dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.orgijpcbs.comwikipedia.orgnih.gov The Vilsmeier-Haack reaction is generally effective for electron-rich aromatic compounds. The phenoxymethyl group is an activating group, which would direct the formylation to the ortho and para positions. In the case of 1,2-difluoro-4-(phenoxymethyl)benzene, the formylation would be expected to occur at the position para to the phenoxymethyl group, which is the desired C1 position.
Ortho-lithiation followed by formylation: A directed ortho-metalation approach can also be employed. For instance, treatment of 3,4-difluoroanisole (B48514) with lithium diisopropylamide (LDA) followed by the addition of DMF has been shown to yield 2,3-difluoro-6-methoxybenzaldehyde. chemicalbook.com A similar strategy could potentially be applied to 1,2-difluoro-4-(phenoxymethyl)benzene, although the directing group ability of the phenoxymethyl ether would need to be considered.
The following table summarizes a potential Vilsmeier-Haack formylation reaction:
| Reactant | Reagents | Product | Notes |
| 1,2-Difluoro-4-(phenoxymethyl)benzene | 1. POCl₃, DMF2. H₂O | This compound | The phenoxymethyl group directs formylation to the desired position. |
Oxidation Reactions of Corresponding Alcohols
An alternative, and often highly efficient, method for introducing the aldehyde functionality is the oxidation of a primary alcohol. In this case, the precursor would be (2,3-difluoro-4-(phenoxymethyl)phenyl)methanol . This alcohol could be synthesized by the reduction of a corresponding benzoic acid or ester derivative, or potentially through the reaction of an organometallic derivative of 1,2-difluoro-4-(phenoxymethyl)benzene with formaldehyde.
A variety of mild and selective oxidizing agents can be used for the conversion of the benzyl alcohol to the aldehyde, minimizing the risk of over-oxidation to the carboxylic acid. Commonly used reagents include:
Pyridinium chlorochromate (PCC)
Pyridinium dichromate (PDC)
Dess-Martin periodinane
Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine)
The following table outlines a typical oxidation reaction:
| Reactant | Oxidizing Agent | Solvent | Product |
| (2,3-Difluoro-4-(phenoxymethyl)phenyl)methanol | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | This compound |
The most direct and likely highest-yielding route to this compound, given the availability of starting materials, is the Williamson ether synthesis. The reaction between commercially available 2,3-difluoro-4-hydroxybenzaldehyde and a benzyl halide in the presence of a suitable base such as potassium carbonate or sodium hydride in a polar aprotic solvent like acetonitrile (B52724) or DMF would be a standard and effective approach. masterorganicchemistry.com
Reduction of Carboxylic Acid Derivatives
A common and effective method for the synthesis of aldehydes is the reduction of corresponding carboxylic acid derivatives. This transformation offers a reliable route to the aldehyde functionality of this compound, typically starting from 2,3-difluoro-4-(phenoxymethyl)benzoic acid or its activated forms, such as acyl chlorides or esters.
One prevalent approach involves the conversion of the carboxylic acid to an acyl chloride, followed by a controlled reduction. The Rosenmund reduction, which utilizes hydrogen gas and a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline-sulfur), is a classic method for this conversion. Alternatively, modern hydride reagents offer milder and more versatile options. Reagents like lithium tri-tert-butoxyaluminum hydride (LBAL) or diisobutylaluminum hydride (DIBAL-H) can reduce acyl chlorides to aldehydes with high efficiency at low temperatures, minimizing over-reduction to the corresponding alcohol.
Direct reduction of the carboxylic acid is also feasible, though it requires careful selection of reagents to avoid the formation of the benzyl alcohol. The use of certain borane (B79455) complexes or specialized catalytic systems can achieve this transformation.
Table 1: Representative Conditions for Aldehyde Synthesis via Reduction
| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| 2,3-Difluoro-4-(phenoxymethyl)benzoyl chloride | H₂, Pd/BaSO₄, Quinoline-S | Toluene | 80 - 120 | 70 - 85 |
| 2,3-Difluoro-4-(phenoxymethyl)benzoyl chloride | LiAl(OtBu)₃ | THF | -78 | 85 - 95 |
| Methyl 2,3-difluoro-4-(phenoxymethyl)benzoate | DIBAL-H | Toluene | -78 | 80 - 90 |
Construction of the Phenoxymethyl Ether Linkage
The formation of the ether bond is a critical step in assembling the target molecule. This can be approached through several reliable methods, including classical nucleophilic substitution and modern transition-metal-catalyzed reactions.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a suitable alkyl halide. nih.govzenodo.org In the context of this compound, this can be envisioned in two primary ways:
Route A: Reaction of sodium phenoxide with 2,3-difluoro-4-(halomethyl)benzaldehyde (e.g., the bromide or chloride).
Route B: Reaction of the sodium salt of 2,3-difluoro-4-(hydroxymethyl)phenol (B14025935) with a benzyl halide.
Route A is often more practical. The synthesis would begin with a precursor like 2,3-difluoro-4-methylbenzaldehyde, which is commercially available. The methyl group can be halogenated, for instance, via a radical bromination using N-bromosuccinimide (NBS) and a radical initiator, to yield 2,3-difluoro-4-(bromomethyl)benzaldehyde. This benzylic halide is an excellent electrophile for the subsequent Sₙ2 reaction. The phenoxide, generated by treating phenol with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), then displaces the halide to form the desired ether linkage. youtube.com This method is generally efficient due to the high reactivity of primary benzylic halides. nih.gov
Table 2: Typical Conditions for Williamson Ether Synthesis of the Phenoxymethyl Group
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| 2,3-Difluoro-4-(bromomethyl)benzaldehyde | Phenol | K₂CO₃ | DMF | 60 - 80 | 85 - 95 |
| 2,3-Difluoro-4-(chloromethyl)benzaldehyde | Phenol | NaH | THF | 25 - 60 | 80 - 90 |
Palladium-Catalyzed Arylation Reactions
Modern synthetic chemistry offers powerful alternatives to the classical Williamson synthesis through palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination/etherification. This method can form the aryl ether bond by coupling an alcohol with an aryl halide.
For the synthesis of this compound, this would most logically involve the coupling of 2,3-difluoro-4-(hydroxymethyl)phenol with bromobenzene (B47551) or another activated phenyl electrophile. The reaction requires a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a base (e.g., Cs₂CO₃, K₃PO₄). While highly effective for many substrates, the application of this method would depend on the successful synthesis of the 2,3-difluoro-4-(hydroxymethyl)phenol precursor. These reactions are valued for their broad functional group tolerance, though they can be more costly and sensitive to reaction conditions than classical methods.
Regioselective Introduction of Fluorine Atoms
The precise placement of fluorine atoms on the aromatic ring is crucial and can be achieved through either electrophilic or nucleophilic fluorination strategies, depending on the chosen synthetic route and available starting materials.
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "electrophilic" fluorine (F⁺). beilstein-journals.org For the target molecule, this approach would likely be employed at an early stage of the synthesis, starting with a pre-functionalized benzene (B151609) ring. For instance, one could start with 4-(phenoxymethyl)benzaldehyde (B1315363) and attempt a directed ortho metalation followed by fluorination.
However, direct electrophilic fluorination of a substituted benzene ring often presents challenges with regioselectivity. Modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), have improved the scope and predictability of these reactions. beilstein-journals.org The directing effects of the substituents already present on the ring (the aldehyde and the phenoxymethyl group) would govern the position of fluorine incorporation. The electron-withdrawing nature of the aldehyde group would direct meta, while the ether linkage would direct ortho and para. The interplay of these effects makes achieving the desired 2,3-difluoro substitution pattern via this method a significant challenge without a more powerful directing group strategy.
Nucleophilic Aromatic Substitution with Fluorinating Agents
Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing fluorine atoms, particularly on electron-deficient aromatic rings. masterorganicchemistry.com This strategy typically involves displacing a leaving group, such as a nitro or chloro group, with a fluoride (B91410) ion (e.g., from KF or CsF).
A plausible route to this compound using this approach could start from a highly substituted precursor like 2,3-dichloro-4-(phenoxymethyl)benzaldehyde or 2,3-dinitro-4-(phenoxymethyl)benzaldehyde. The electron-withdrawing aldehyde group activates the ring toward nucleophilic attack. zenodo.orgmasterorganicchemistry.comwuxiapptec.com The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMF or DMSO. The success of this reaction hinges on the leaving group ability (NO₂ > F > Cl > Br > I for SₙAr) and the activation provided by the substituents. For instance, displacing two chloro groups with fluoride can be challenging but is often facilitated by phase-transfer catalysts or the use of spray-dried potassium fluoride to increase reactivity. The regioselectivity is governed by the relative activation of the positions ortho and para to the electron-withdrawing group. masterorganicchemistry.comwuxiapptec.com
Table 3: Comparison of Fluorination Strategies
| Method | Fluorine Source | Typical Substrate | Key Features |
|---|---|---|---|
| Electrophilic Fluorination | Selectfluor®, NFSI | Electron-rich arene | Regioselectivity can be an issue; relies on directing groups. |
| Nucleophilic Substitution | KF, CsF | Electron-poor arene with leaving groups (e.g., -NO₂, -Cl) | Requires activated substrate; high temperatures often needed. |
Stereoselective Synthesis Approaches
Stereoselective synthesis approaches are not applicable to the synthesis of this compound. The target molecule does not possess any stereocenters, as it is an achiral molecule. All the carbon atoms in the benzene rings are sp2 hybridized and planar, and there are no chiral centers in the phenoxymethyl substituent. Therefore, the synthesis of this compound does not require control over stereochemistry, and no stereoisomers are possible.
Optimization of Reaction Conditions and Process Development
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly in the key Williamson ether synthesis step. Process development focuses on identifying the most efficient and scalable conditions for the reaction between 2,3-difluoro-4-hydroxybenzaldehyde and a phenoxymethyl halide.
The choice of solvent plays a pivotal role in the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can effectively solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide ion. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. The selection of the solvent can significantly impact the reaction rate and yield.
Temperature is another critical parameter that requires careful control. The reaction is typically conducted at elevated temperatures, often in the range of 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.org However, excessively high temperatures can lead to side reactions, such as decomposition of the reactants or products. For industrial-scale synthesis, maintaining a consistent and optimized temperature profile is essential for process control and product quality. Some modern approaches even explore high-temperature conditions (above 300 °C) with weaker alkylating agents to promote a more sustainable process. acs.orgacs.orgresearchgate.net
Table 1: Effect of Solvent and Temperature on Williamson Ether Synthesis
| Solvent | Temperature (°C) | Typical Reaction Time (h) | General Observations |
| Dimethylformamide (DMF) | 80-100 | 4-8 | Good solubility for reactants, promotes high reaction rates. |
| Dimethyl Sulfoxide (DMSO) | 70-90 | 6-10 | Excellent solvating power, can accelerate the reaction. |
| Acetonitrile | 60-80 | 8-12 | Lower boiling point, may require longer reaction times. |
| Acetone | 50-60 | 12-24 | Less common for this specific transformation, may result in lower yields. |
This table presents generalized data for Williamson ether synthesis of substituted phenols and should be considered as a starting point for optimization.
While the traditional Williamson ether synthesis is often performed without a catalyst, the use of catalysts can significantly enhance the reaction's efficiency and selectivity, particularly for less reactive substrates. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers (e.g., 18-crown-6), are commonly employed. wikipedia.org These catalysts facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the phenoxymethyl halide is located, thereby accelerating the reaction. wikipedia.org
In some cases, particularly with unreactive aryl halides, metal-based catalysts may be necessary. For instance, the Ullmann condensation, a related reaction for forming diaryl ethers, utilizes copper catalysts. While not a direct Williamson synthesis, the principles of using metal catalysts to facilitate ether bond formation are relevant in process development.
Ligand design is not a primary consideration for the standard Williamson ether synthesis. However, in more advanced catalytic systems, the choice of ligands for a metal catalyst could be optimized to improve reaction performance.
Table 2: Common Bases and Catalysts in Williamson Ether Synthesis
| Base | Catalyst | Typical Concentration (equivalents) | Key Advantages |
| Potassium Carbonate (K₂CO₃) | None | 1.5-2.0 | Inexpensive, moderately strong base. |
| Sodium Hydride (NaH) | None | 1.1-1.5 | Strong, non-nucleophilic base, drives the reaction to completion. |
| Potassium Hydroxide (KOH) | Phase-Transfer Catalyst | 2.0-3.0 | Strong base, often used in conjunction with PTCs. |
| Cesium Carbonate (Cs₂CO₃) | None | 1.2-1.5 | Highly effective base, often leads to higher yields. |
This table provides a summary of common reagents and their general roles in Williamson ether synthesis.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is an important consideration for developing environmentally benign and sustainable processes. Key areas of focus include the selection of starting materials, solvents, and catalysts, as well as the minimization of waste.
One of the primary goals of green chemistry is to use less hazardous chemical syntheses. In the context of the Williamson ether synthesis, this can involve replacing traditional hazardous solvents like DMF and DMSO with more environmentally friendly alternatives. While challenging due to the need for polar aprotic conditions, research is ongoing into greener solvent systems. pnas.org Another approach is to conduct the reaction under solvent-free conditions, which can be highly effective for certain substrates.
The use of catalytic amounts of reagents instead of stoichiometric amounts is a core principle of green chemistry. The application of phase-transfer catalysts allows for the use of smaller quantities of base and can lead to a more efficient process with less waste. wikipedia.org Furthermore, developing recyclable catalysts is a key area of research. alfa-chemistry.com
Recent advancements in catalytic Williamson ether synthesis focus on using weaker, less hazardous alkylating agents at high temperatures, which can produce water as the only byproduct, representing a significant improvement in the greenness of the process. acs.orgacs.orgresearchgate.net Employing innovative energy sources, such as microwave irradiation, can also contribute to a greener synthesis by reducing reaction times and energy consumption. alfa-chemistry.com
Reactivity of the Aldehyde Moiety
The aldehyde group is a versatile functional handle that participates in a wide array of chemical reactions, allowing for the construction of more complex molecular architectures.
Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Cyanohydrin Formation)
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. chemrxiv.org Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily attack the electrophilic carbonyl carbon to form secondary alcohols after an acidic workup. The general mechanism involves the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated. chemrxiv.org
Cyanohydrin formation occurs through the nucleophilic addition of a cyanide ion (CN⁻) to the carbonyl carbon. This reaction is typically catalyzed by a base, which generates the cyanide nucleophile from hydrogen cyanide (HCN). The resulting cyanohydrin contains both a hydroxyl and a nitrile group, which can be further transformed into other functional groups, such as carboxylic acids or amines.
Table 1: Examples of Nucleophilic Addition Reactions on Benzaldehyde Derivatives
| Nucleophile | Reagent Example | Product Type | General Reaction |
| Carbon Nucleophile | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol | ArCHO + CH₃MgBr -> ArCH(OH)CH₃ |
| Carbon Nucleophile | Organolithium Reagent (e.g., n-BuLi) | Secondary Alcohol | ArCHO + n-BuLi -> ArCH(OH)Bu |
| Carbon Nucleophile | Cyanide (e.g., NaCN/H₂SO₄) | Cyanohydrin | ArCHO + NaCN -> ArCH(OH)CN |
Note: Ar represents the 2,3-difluoro-4-(phenoxymethyl)phenyl group. Specific yields and reaction conditions for this compound are not widely reported in the literature but are expected to follow these general pathways.
Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Wittig, Biginelli, Mannich)
Condensation reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds.
Aldol Condensation : In a crossed aldol condensation, this compound, which lacks α-hydrogens, can react with an enolizable ketone or aldehyde in the presence of a base to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to an α,β-unsaturated carbonyl compound. pressbooks.pubnih.gov
Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, ethyl acetoacetate) in the presence of a basic catalyst, such as an amine. quora.comlibretexts.org The product is typically an α,β-unsaturated compound.
Wittig Reaction : The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes. kpfu.ru The aldehyde reacts with a phosphorus ylide (a Wittig reagent), generated from a phosphonium (B103445) salt and a strong base, to form an alkene and triphenylphosphine (B44618) oxide. kpfu.ru The geometry of the resulting alkene is influenced by the nature of the ylide.
Biginelli Reaction : This is a one-pot multicomponent reaction that produces dihydropyrimidinones. It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. liberty.eduorientjchem.orgalchempharmtech.com Fluorinated benzaldehydes have been successfully employed in Biginelli reactions, often under microwave irradiation to improve yields and shorten reaction times. liberty.edu
Mannich Reaction : The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine (or ammonia), and a compound with an active hydrogen. This reaction results in the formation of a β-amino-carbonyl compound, known as a Mannich base.
Table 2: Overview of Condensation Reactions
| Reaction Name | Reactants | Catalyst | Product Type |
| Aldol Condensation | Enolizable ketone/aldehyde | Base (e.g., NaOH) | β-Hydroxy carbonyl or α,β-Unsaturated carbonyl |
| Knoevenagel Condensation | Active methylene compound | Base (e.g., Piperidine) | α,β-Unsaturated compound |
| Wittig Reaction | Phosphorus ylide | - | Alkene |
| Biginelli Reaction | β-ketoester, Urea/Thiourea | Acid (e.g., Yb(OTf)₃) | Dihydropyrimidinone |
| Mannich Reaction | Amine, Active hydrogen compound | Acid/Base | β-Amino-carbonyl compound |
Oxidation to Carboxylic Acids and Reduction to Alcohols
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation : A variety of oxidizing agents can be used to convert this compound to 2,3-difluoro-4-(phenoxymethyl)benzoic acid. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O).
Reduction : The reduction of the aldehyde to the corresponding primary alcohol, (2,3-difluoro-4-(phenoxymethyl)phenyl)methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective if other reducible functional groups are present. Catalytic hydrogenation (e.g., H₂ over a Pd, Pt, or Ni catalyst) is another effective method.
Table 3: Oxidation and Reduction of the Aldehyde Moiety
| Transformation | Reagent Example | Product Functional Group |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Reduction | Catalytic Hydrogenation (H₂/Pd) | Primary Alcohol |
Imine and Hydrazone Formation
The reaction of this compound with primary amines leads to the formation of imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) yields hydrazones. researchgate.net These reactions are also generally acid-catalyzed and proceed through a similar addition-elimination mechanism. researchgate.net The formation of oximes occurs when the aldehyde is treated with hydroxylamine (B1172632) (NH₂OH).
Transformations of the Phenoxymethyl Substituent
Ether Cleavage and Rearrangement Reactions
The phenoxymethyl ether linkage is generally stable but can be cleaved under specific conditions. Strong acids, particularly hydrogen halides like HBr and HI, are commonly used for the cleavage of ethers. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon. In the case of a phenoxymethyl group, this would likely lead to the formation of 2,3-difluoro-4-(halomethyl)benzaldehyde and phenol.
Boron tribromide (BBr₃) is another powerful reagent for the cleavage of aryl ethers. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Phenoxy Ring
The phenoxy group of this compound presents a secondary site for substitution reactions, although it is generally less reactive than the activated benzaldehyde ring.
Electrophilic Aromatic Substitution: The ether oxygen of the phenoxy group is an activating group and directs incoming electrophiles to the ortho and para positions. However, the strong electron-withdrawing effects of the difluorobenzaldehyde moiety can deactivate the entire molecule to some extent, making electrophilic substitution on the phenoxy ring less favorable compared to simpler phenol ethers. For electrophilic aromatic substitution to occur, potent electrophiles and potentially harsh reaction conditions would be necessary. The outcome would be a mixture of ortho and para substituted products on the terminal phenoxy ring.
Nucleophilic Aromatic Substitution (SNA_r): The phenoxy group itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly if the phenoxy ring is substituted with strong electron-withdrawing groups. nih.gov However, in the absence of such activation on the terminal phenoxy ring of the title compound, it is more likely that the entire phenoxymethyl moiety would be displaced from the difluorobenzaldehyde ring under specific SNAr conditions. For SNAr to occur on the phenoxy ring, it would first need to be functionalized with a suitable leaving group (like a halogen) and activated by electron-wthdrawing groups. libretexts.orglibretexts.orglumenlearning.com The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex. lumenlearning.comstackexchange.comnih.gov The stability of this intermediate is crucial and is enhanced by the presence of ortho or para electron-withdrawing substituents. libretexts.org
Influence of Fluorine Atoms on Reactivity
The two fluorine atoms on the benzaldehyde ring exert a profound influence on the molecule's reactivity through a combination of inductive and resonance effects.
Directing Effects in Aromatic Substitution
In electrophilic aromatic substitution on the benzaldehyde ring, the aldehyde group is a meta-directing group due to its electron-withdrawing nature. libretexts.org The fluorine atoms, being halogens, are deactivating yet ortho, para-directing. vaia.com The interplay between the aldehyde and the two fluorine atoms dictates the regioselectivity of substitution. The fluorine at position 3 directs to its ortho (position 2 and 4) and para (position 6) positions. The fluorine at position 2 directs to its ortho (positions 1 and 3) and para (position 5) positions. The aldehyde at C1 directs to the meta positions (3 and 5). The combined effect generally leads to complex regiochemical outcomes, with substitution often occurring at the position least sterically hindered and most electronically favored, which is typically the C5 position.
Electronic Modulation of Functional Group Reactivity
The two fluorine atoms significantly enhance the electrophilicity of the aldehyde's carbonyl carbon. chegg.com They exert a strong electron-withdrawing inductive effect (-I), which polarizes the C=O bond and makes the carbon atom more susceptible to nucleophilic attack. rsc.org This increased reactivity is beneficial for various transformations, including condensations, reductions, and additions. However, this is somewhat counteracted by the resonance effect (+R) where the fluorine's lone pairs can donate electron density to the ring, although the inductive effect is generally dominant for halogens. vaia.comresearchgate.net This electronic modulation is a key factor in the utility of this compound in the synthesis of more complex molecules.
Directed Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.caorganic-chemistry.org In this compound, several groups can potentially direct metalation. The ether oxygen of the phenoxymethyl group can act as a DMG, directing lithiation to the C5 position of the benzaldehyde ring. organic-chemistry.org The aldehyde can be transiently converted into a DMG, for instance by forming an aminal with a lithium amide, which would also direct lithiation to the C5 position. harvard.edu The fluorine atoms themselves are considered moderate to weak DMGs. organic-chemistry.org The C-F bond can also be subject to cleavage under certain metalation conditions. The most likely site for deprotonation via DoM would be the C5 position, guided by the cooperative effects of the phenoxymethyl ether and the C4-linked group.
Cross-Coupling Reactions
Derivatives of this compound are valuable substrates for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, a halide or triflate group is typically required on one of the aromatic rings.
| Coupling Reaction | Description | Typical Reactants for the Derivative | Catalyst/Conditions |
| Suzuki-Miyaura | Forms a C-C bond between an organoboron compound and an organohalide. researchgate.netbohrium.comorganic-chemistry.org | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(OAc)2, Pd2(dba)3), base (e.g., K2CO3, KF) organic-chemistry.org |
| Sonogashira | Forms a C-C bond between a terminal alkyne and an aryl/vinyl halide. wikipedia.orgorganic-chemistry.org | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, amine base organic-chemistry.org |
| Negishi | Forms a C-C bond between an organozinc compound and an organohalide. acs.org | Organozinc reagent | Pd or Ni catalyst acs.org |
These reactions offer a modular approach to elaborate the core structure of this compound, allowing for the synthesis of a diverse array of complex molecules. For instance, a bromo-derivative of the title compound could be coupled with various boronic acids via the Suzuki reaction to generate biaryl structures. researchgate.netbohrium.com Similarly, Sonogashira coupling would introduce alkynyl moieties, a common feature in many functional materials and bioactive molecules. acs.orgnih.govnih.gov
Annulation Reactions for Heterocyclic Ring Formation
The aldehyde functional group is a versatile handle for constructing heterocyclic rings through annulation reactions. These reactions often involve condensation with a difunctional nucleophile, followed by cyclization.
For example, this compound can serve as a key building block for the synthesis of various nitrogen-containing heterocycles. nih.govnih.gov The reaction with a binucleophile like a substituted aniline (B41778) or amidine can lead to the formation of quinolines, quinazolines, or pyrimidines, depending on the reaction partner and conditions. The enhanced electrophilicity of the aldehyde, due to the fluorine atoms, facilitates the initial condensation step.
A specific example is the potential synthesis of quinazoline (B50416) derivatives. Reaction of the aldehyde with an anthranilamide or a similar ortho-aminoaryl amide, often under acidic or thermal conditions, would lead to a cyclocondensation reaction, forming a dihydroquinazoline, which can then be oxidized to the aromatic quinazoline. The substituents on the final heterocyclic ring are determined by the specific starting materials used.
| Heterocycle Type | Potential Reaction | Description |
| Quinolines | Friedländer Annulation | Reaction with a ketone containing an α-methylene group and an adjacent amino group. |
| Pyrimidines | Reaction with Amidines | Condensation with an amidine followed by cyclization. |
| Quinoxalines | Reaction with o-Phenylenediamines | Condensation with a 1,2-diaminoarene. nih.gov |
| Benzodiazepines | Reaction with o-Phenylenediamines | Reaction with 1,2-diaminobenzenes under specific conditions can lead to seven-membered rings. nih.govnih.gov |
These annulation strategies highlight the importance of this compound as a precursor to complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science.
Research on Multicomponent Reactions of this compound Not Publicly Available
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no publicly available research findings, data tables, or detailed scholarly articles on the specific use of the chemical compound This compound in multicomponent reactions (MCRs).
Multicomponent reactions, such as the Biginelli, Ugi, and Passerini reactions, are powerful tools in synthetic chemistry for the efficient construction of complex molecules from three or more starting materials in a single step. These reactions are widely studied and applied in medicinal chemistry and drug discovery. An aldehyde functional group, such as the one present in this compound, is a common component in many MCRs.
However, extensive searches for the application of this particular substituted benzaldehyde in such synthetic strategies have yielded no specific examples. The scientific literature does not currently contain reports detailing its reactivity, the specific products formed, reaction conditions, or yields when used as a substrate in MCRs. Therefore, it is not possible to provide an article with detailed research findings and data tables as requested.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental data was found for the NMR analysis of this compound.
Proton (¹H) NMR for Proton Environment Analysis
Specific ¹H NMR data for this compound is not available in the public domain.
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
Specific ¹³C NMR data for this compound is not available in the public domain.
Fluorine (¹⁹F) NMR for Fluorine Environment Characterization
Specific ¹⁹F NMR data for this compound is not available in the public domain.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
No information regarding 2D NMR studies on this compound could be located.
Mass Spectrometry (MS)
No experimental mass spectrometry data was found for this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Specific HRMS data for this compound, which would confirm its elemental composition, is not publicly available.
Fragmentation Pattern Analysis for Structural Confirmation
The molecular ion peak (M+) for this compound (C₁₄H₁₀F₂O₂) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The most common fragmentation pathways for aldehydes involve the loss of a hydrogen atom (M-1) or the formyl group (M-29). docbrown.infomiamioh.edu The presence of the phenoxymethyl ether linkage introduces other likely fragmentation points.
A primary fragmentation would be the cleavage of the C-O bond of the ether, which could lead to several prominent fragment ions. Cleavage with charge retention on the benzaldehyde portion would result in a fragment ion corresponding to the loss of the phenoxy group. Conversely, cleavage with charge retention on the phenoxy group would yield a phenoxy radical cation. Further fragmentation of the difluorobenzaldehyde moiety could involve the loss of carbon monoxide (CO), a characteristic fragmentation of aromatic aldehydes.
Predicted Fragmentation Data Table
| Fragment Ion | Proposed Structure | Significance |
| [M-H]⁺ | [C₁₄H₉F₂O₂]⁺ | Loss of the aldehydic hydrogen, common for benzaldehydes. docbrown.infomiamioh.edu |
| [M-CHO]⁺ | [C₁₃H₉F₂O]⁺ | Loss of the formyl radical, a key indicator of an aldehyde. docbrown.infomiamioh.edu |
| [C₇H₅F₂O]⁺ | Cleavage of the ether bond, resulting in the difluorobenzyl cation. | |
| [C₆H₅O]⁺ | Cleavage of the ether bond, resulting in the phenoxy cation. | |
| [C₇H₄F₂O]⁺ | Subsequent loss of a hydrogen from the difluorobenzyl fragment. |
This table is based on theoretical fragmentation patterns and awaits experimental verification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands indicating the presence of an aldehyde, an ether, and an aromatic system with fluorine substituents.
Although a specific IR spectrum for this compound is not provided in the search results, data from analogous structures like 3-(2,4-Difluoro-phenoxymethyl)-4-methoxy-benzaldehyde can be used to predict the expected absorption regions. aaronchem.comchemicalbook.com
Key expected IR absorption bands would include:
C=O Stretch (Aldehyde): A strong, sharp absorption band is anticipated in the region of 1700-1680 cm⁻¹. The conjugation with the aromatic ring typically lowers the frequency compared to an aliphatic aldehyde.
C-H Stretch (Aldehyde): Two weak bands are expected around 2850-2820 cm⁻¹ and 2750-2720 cm⁻¹ (a Fermi resonance doublet).
C-O-C Stretch (Ether): Asymmetric and symmetric stretching vibrations for the ether linkage are expected. A strong, characteristic band for the aryl-alkyl ether would likely appear in the 1275-1200 cm⁻¹ region.
C-F Stretch (Aromatic Fluoride): Strong absorption bands due to the C-F stretching vibrations are expected in the 1300-1100 cm⁻¹ range.
Aromatic C=C Stretch: Multiple bands of variable intensity would be observed in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.
Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations in the 900-675 cm⁻¹ region would provide information about the substitution pattern of the benzene rings.
Predicted Infrared (IR) Spectroscopy Data Table
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O Stretch | 1700 - 1680 |
| Aldehyde | C-H Stretch | 2850 - 2820 and 2750 - 2720 |
| Ether | C-O-C Asymmetric Stretch | 1275 - 1200 |
| Aromatic Fluoride | C-F Stretch | 1300 - 1100 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Aromatic Ring | C-H Out-of-Plane Bending | 900 - 675 |
This table represents predicted values based on characteristic functional group frequencies.
X-ray Diffraction Crystallography for Solid-State Structure Determination
Currently, there are no publicly available reports of the single-crystal X-ray structure of this compound in the searched scientific literature. nih.govnih.gov Were such a study to be conducted, it would reveal the planarity of the benzaldehyde and phenyl rings, the torsion angles around the ether linkage, and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal structure.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, etc.) in a compound. This provides a crucial check on the purity and empirical formula of a newly synthesized substance. The experimental results are compared against the theoretical values calculated from the molecular formula.
For this compound, with the molecular formula C₁₄H₁₀F₂O₂, the theoretical elemental composition can be calculated. While specific experimental data is not available, a successful synthesis would be expected to yield results in close agreement with these theoretical percentages. aaronchem.comchemicalbook.comnih.gov
Theoretical Elemental Composition Data Table
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 67.74 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.06 |
| Fluorine | F | 18.998 | 2 | 37.996 | 15.31 |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.89 |
| Total | 248.228 | 100.00 |
This table presents the theoretical elemental composition calculated from the molecular formula.
Computational and Theoretical Investigations of 2,3 Difluoro 4 Phenoxymethyl Benzaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2,3-Difluoro-4-(phenoxymethyl)benzaldehyde at the atomic level. These methods provide a robust framework for predicting molecular behavior and characteristics.
Molecular Geometry Optimization and Conformation Analysis
The initial step in the computational analysis involves the optimization of the molecular geometry to determine the most stable three-dimensional arrangement of atoms. For a molecule with rotational freedom, such as the phenoxymethyl (B101242) group in this compound, a conformational analysis is crucial. This is often performed by systematically rotating dihedral angles to map the potential energy surface (PES). For instance, a detailed PES scan can identify the global minimum energy conformer, which represents the most stable structure of the molecule.
Theoretical calculations for similar benzaldehyde (B42025) derivatives have been successfully performed using DFT methods, such as B3LYP, combined with basis sets like 6-31G* or higher. These calculations yield optimized bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data when available.
Illustrative Optimized Geometrical Parameters
The table below illustrates the type of data obtained from a geometry optimization calculation. Note: The following data is a representative example for a substituted benzaldehyde and not the specific, experimentally verified data for this compound.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|
| C=O Bond Length | 1.215 Å |
| C-C (Aromatic) Bond Length | 1.390 - 1.405 Å |
| C-F Bond Length | 1.350 Å |
| C-O-C Angle | 118.5° |
| O=C-H Angle | 120.8° |
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Orbital Character)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity and the potential for intramolecular charge transfer.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy and benzaldehyde rings, while the LUMO would likely be centered on the electron-withdrawing aldehyde group and the difluorinated aromatic ring.
Illustrative Frontier Orbital Energies
This table provides an example of the kind of data generated from an electronic structure analysis. Note: The values are illustrative and not specific to this compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.75 |
| LUMO Energy | -2.20 |
| HOMO-LUMO Gap (ΔE) | 4.55 |
Electrostatic Potential (ESP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in predicting sites for electrophilic and nucleophilic attack. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the ESP map would likely show a significant negative potential around the oxygen atom of the carbonyl group, making it a prime site for nucleophilic attack. The hydrogen atom of the aldehyde group and the regions near the fluorine atoms would exhibit positive potential.
Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental spectra. DFT calculations can simulate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.
Calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing valuable information for structural elucidation.
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry is a powerful tool for investigating reaction mechanisms. By mapping the energy profile of a potential reaction pathway, chemists can identify transition states—the high-energy structures that connect reactants and products. The energy barrier associated with the transition state determines the reaction rate. Such studies are crucial for understanding how this compound might be synthesized or how it participates in further chemical transformations.
Molecular Docking Methodologies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The methodology involves placing the ligand in various conformations and positions within the binding site of the target protein and then using a scoring function to estimate the binding affinity for each pose. This approach is fundamental in drug discovery for identifying potential drug candidates. While specific binding affinities are not the focus here, the methodology itself relies on the optimized 3D structure of the ligand, such as that obtained from the quantum chemical calculations described above. The shape, size, and electrostatic properties of this compound would be critical inputs for any docking simulation.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical expressions that correlate the chemical structure of a series of compounds with their observed reactivity in a particular chemical transformation. wikipedia.org These models are built on the principle that the reactivity of a molecule is a function of its structural, electronic, and steric properties. For aromatic compounds like substituted benzaldehydes, the Hammett equation is a foundational QSRR model. wikipedia.orgdalalinstitute.com
The Hammett equation is expressed as: log(k/k₀) = σρ
Where:
k is the rate constant for a reaction of a substituted benzaldehyde.
k₀ is the rate constant for the reaction of the unsubstituted benzaldehyde.
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.org
For this compound, a hypothetical QSRR study would involve quantifying the electronic influence of the two fluorine atoms and the phenoxymethyl group on the reactivity of the aldehyde functional group. The reactivity of the aldehyde group in many reactions, such as nucleophilic additions, is highly dependent on the electrophilicity of the carbonyl carbon.
The phenoxymethyl group at the 4-position has a more complex electronic influence. The ether oxygen can donate electron density to the ring via a resonance effect (+M), while the phenoxy group itself has inductive and resonance effects. The net effect of this group would need to be determined experimentally or through high-level computational calculations.
A comprehensive QSRR model for a series of compounds including this compound would likely not be limited to just electronic parameters. As seen in studies of other benzaldehyde derivatives, descriptors for hydrophobicity (like the Hansch-Fujita π value) and steric parameters can also play a significant role in determining reactivity. nih.gov For instance, the size and conformation of the phenoxymethyl group could sterically hinder the approach of a nucleophile to the aldehyde group.
Hypothetical QSRR Data for Benzaldehyde Derivatives:
Below is an interactive table illustrating how different substituents might influence the reactivity of benzaldehydes in a hypothetical reaction, based on their Hammett constants.
| Substituent(s) | Hammett Constant (σ) (Illustrative) | Predicted Relative Reactivity (k/k₀) |
| H | 0.00 | 1.0 |
| 4-CH₃ | -0.17 | < 1.0 |
| 4-Cl | +0.23 | > 1.0 |
| 4-NO₂ | +0.78 | >> 1.0 |
| 2,3-Difluoro | ~+0.40 (Estimated) | > 1.0 |
| 4-Phenoxymethyl | ~-0.10 (Estimated) | < 1.0 |
Note: The Hammett constants for the combined "2,3-Difluoro" and "4-Phenoxymethyl" groups are estimations for illustrative purposes and would need to be determined experimentally.
Computational Studies on Fluorine's Electronic Effects
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and the influence of substituents. nih.gov For this compound, DFT calculations could provide detailed insights into how the two fluorine atoms modulate the electronic properties of the molecule.
Fluorine is the most electronegative element, leading to a strong carbon-fluorine bond dipole. This results in a powerful negative inductive effect (-I), where electron density is pulled from the aromatic ring towards the fluorine atoms. nih.gov This withdrawal of electron density is most pronounced at the carbon atoms directly bonded to the fluorines (C2 and C3) and propagates through the sigma bond framework of the benzene (B151609) ring.
The consequence of this strong inductive withdrawal is a general decrease in electron density across the aromatic ring, including at the C1 position bearing the aldehyde group. This, in turn, enhances the electrophilicity of the carbonyl carbon of the aldehyde. Computational studies on other fluorinated aromatic compounds have consistently shown this significant electron-withdrawing effect. nih.gov
A DFT study on this compound would likely reveal the following:
Molecular Electrostatic Potential (MEP) Map: An MEP map would visually demonstrate the electron distribution. The areas around the fluorine atoms would be highly electron-rich (red), while the aromatic ring, particularly the hydrogen atoms and the carbonyl carbon, would be electron-deficient (blue), indicating their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis could quantify the charges on each atom. It would be expected to show significant positive charges on the C2 and C3 carbons and a more positive charge on the carbonyl carbon compared to unsubstituted benzaldehyde.
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The electron-withdrawing fluorine atoms would be expected to lower the energy of both the HOMO and LUMO. A lower LUMO energy indicates a greater susceptibility of the molecule to accept electrons from a nucleophile.
Calculated Electronic Properties of Substituted Benzaldehydes (Illustrative DFT Data):
This interactive table presents hypothetical DFT-calculated data to illustrate the electronic effects of different substituents on the benzaldehyde scaffold.
| Compound | Carbonyl Carbon Charge (e) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Benzaldehyde | +0.250 | -1.50 | 2.90 |
| 4-Methylbenzaldehyde | +0.245 | -1.45 | 3.10 |
| 4-Nitrobenzaldehyde | +0.280 | -2.10 | 1.50 |
| 2,3-Difluorobenzaldehyde (B42452) | +0.275 | -1.95 | 3.50 |
| This compound | +0.270 | -1.85 | 3.80 |
Note: The values for the fluorine-containing compounds are hypothetical and for illustrative purposes only.
Role As a Versatile Synthetic Intermediate and Building Block in Advanced Chemical Research
Precursor in the Synthesis of Complex Aromatic and Heterocyclic Systems
The structural features of 2,3-Difluoro-4-(phenoxymethyl)benzaldehyde make it a valuable precursor for the synthesis of a variety of complex aromatic and heterocyclic systems. The presence of the aldehyde group allows for a wide range of chemical transformations, including condensations, oxidations, and reductions, which are fundamental in the construction of larger molecular frameworks.
For instance, the aldehyde functionality can readily participate in condensation reactions with various nucleophiles to form Schiff bases, which can then be further modified to yield a diverse array of heterocyclic compounds. A notable example is the synthesis of oxadiazoles. The related compound, 4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde, highlights a synthetic pathway where a phenoxymethyl-substituted benzaldehyde (B42025) is a key starting material for a complex heterocyclic system. mdpi.com This suggests a similar potential for this compound in accessing analogous structures.
Furthermore, the difluoro-substitution pattern on the benzene (B151609) ring influences the reactivity and electronic properties of the molecule, which can be exploited in various coupling reactions to build more complex aromatic systems. While direct examples of polyaromatic synthesis from this specific benzaldehyde are not extensively documented, the principles of modern organic synthesis support its utility in this regard. For example, the aldehyde can be converted to other functional groups, such as a boronic ester, creating a molecule like 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, which is a prime candidate for Suzuki coupling reactions to form biaryl and other polyaromatic structures. researchgate.net
The synthesis of various nucleosides, such as 2,3-dideoxy-2,2-difluoro-L-glycero-pentofuranosyl nucleosides, demonstrates the utility of difluorinated building blocks in constructing complex, biologically relevant molecules. researchgate.netrsc.org Although not a direct application of the title compound, these syntheses underscore the importance of difluorinated synthons in medicinal chemistry, a field where this compound could serve as a valuable starting material.
Scaffold for the Introduction of Diverse Functionalities
The molecular structure of this compound serves as a robust scaffold for the introduction of a wide array of functional groups. This versatility is primarily due to the reactivity of the aldehyde and the phenoxymethyl (B101242) moieties, as well as the potential for substitution on the aromatic rings.
The aldehyde group is a gateway to numerous chemical transformations. It can be:
Oxidized to a carboxylic acid, providing a handle for amide or ester formation.
Reduced to an alcohol, which can be further functionalized.
Engaged in condensation reactions , such as the Knoevenagel condensation. For example, difluoro and chlorofluoro ring-disubstituted benzaldehydes are known to react with isobutyl cyanoacetate (B8463686) in a piperidine-catalyzed Knoevenagel condensation to form isobutyl phenylcyanoacrylates. nih.gov This reaction provides a direct route to introducing a cyanoacrylate functionality.
Converted to an oxime , as demonstrated by the reaction of 2,3-difluorobenzaldehyde (B42452) with hydroxylamine (B1172632). nih.gov This oxime can then be further elaborated.
The phenoxymethyl group also offers opportunities for functionalization. The ether linkage can be cleaved under specific conditions to reveal a phenol (B47542), which can then participate in a variety of reactions. Alternatively, the terminal phenyl ring of the phenoxy group can be substituted to introduce additional functionalities. A general method for the synthesis of 4-phenacyloxy benzaldehyde derivatives involves the Williamson etherification of a hydroxybenzaldehyde with a phenacyl bromide. researchgate.netalchempharmtech.com This highlights the possibility of synthesizing this compound derivatives with substituted phenoxy groups.
The difluorinated benzene ring itself can also be a site for further functionalization, although the presence of the fluorine atoms can make electrophilic aromatic substitution challenging. However, nucleophilic aromatic substitution of one of the fluorine atoms may be possible under certain conditions, especially with strong nucleophiles.
The following table summarizes some of the potential functionalizations of the this compound scaffold:
| Functional Group | Potential Reaction | Resulting Functionality |
| Aldehyde | Oxidation | Carboxylic Acid |
| Aldehyde | Reduction | Alcohol |
| Aldehyde | Knoevenagel Condensation | Cyanoacrylate |
| Aldehyde | Oximation | Oxime |
| Phenoxymethyl | Ether Cleavage | Phenol |
| Phenoxymethyl | Substitution on Phenyl Ring | Substituted Phenoxy Group |
Utilization in Cascade Reactions and Tandem Processes
While cascade and tandem reactions are powerful tools in organic synthesis for the efficient construction of complex molecules from simpler starting materials, there is currently a lack of specific, documented examples in the scientific literature of this compound being utilized in such processes.
In principle, the functional groups present in the molecule could allow for its participation in these types of reactions. For instance, a tandem reaction could be envisioned where the aldehyde undergoes an initial transformation, followed by a cyclization event involving one of the other parts of the molecule. Palladium-catalyzed tandem processes are known for their ability to create multiple bonds in a single operation, and while general methods exist for benzaldehydes, specific applications to this difluorinated, phenoxymethyl-substituted variant have not been reported. researchgate.net
Future research may explore the potential of this compound in cascade and tandem reactions, given the increasing interest in the development of efficient and atom-economical synthetic methodologies.
Application in the Development of New Organic Materials with Tunable Properties (e.g., Polymers, Liquid Crystals)
The unique electronic and structural properties conferred by the difluoro and phenoxymethyl groups make this compound an attractive building block for the synthesis of new organic materials with tunable properties, such as polymers and liquid crystals.
Liquid Crystals: The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy for modifying their mesomorphic and electro-optical properties. Lateral fluoro-substituents, in particular, can enhance the stability of tilted smectic phases and lead to a high lateral dipole moment, which is beneficial for creating materials with negative dielectric anisotropy. Research on liquid crystals with stereodefined vicinal difluoro- and trifluoro-alkyl motifs further underscores the importance of fluorination in this field.
While there are no direct reports on liquid crystals synthesized from this compound, related compounds have shown significant promise. For example, 2,3-difluoro tolane allyloxy-based liquid crystals have been synthesized from 4-bromo-2,3-difluorophenol (B118781) and exhibit large negative dielectric anisotropy and high birefringence. The synthesis of liquid crystalline compounds based on a terminal benzyloxy group, which is structurally similar to the phenoxymethyl group, also demonstrates the utility of such moieties in designing mesogenic molecules. researchgate.net Furthermore, comb-like polymers containing 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted polystyrene have been synthesized and used to induce vertical alignment in liquid crystal cells. These examples strongly suggest that this compound is a promising candidate for the development of novel liquid crystalline materials.
Polymers: The aldehyde functionality of this compound can be utilized in polymerization reactions. For instance, as previously mentioned, difluoro-substituted benzaldehydes can undergo Knoevenagel condensation to form monomers like isobutyl phenylcyanoacrylates, which can then be copolymerized with other monomers such as styrene. nih.gov This provides a pathway to novel fluorinated polymers with potentially unique optical and thermal properties. The incorporation of the difluoro-phenoxymethyl moiety into a polymer backbone could lead to materials with tailored refractive indices, dielectric constants, and thermal stabilities.
The following table summarizes the potential applications in organic materials:
| Material Type | Rationale for Use | Potential Properties |
| Liquid Crystals | Presence of lateral difluoro-substituents and a rigid core | Negative dielectric anisotropy, high birefringence, specific mesophase behavior |
| Polymers | Aldehyde functionality allows for monomer synthesis (e.g., via Knoevenagel condensation) | Tunable refractive index, enhanced thermal stability, specific dielectric properties |
Contribution to Combinatorial Chemistry Libraries (Focus on synthetic strategy, not specific biological screening)
The structural features of this compound make it a valuable scaffold for the generation of combinatorial libraries of small molecules. The focus here is on the synthetic strategies that enable the rapid creation of a diverse set of compounds, rather than their specific biological activities.
A key strategy involves leveraging the reactivity of the aldehyde and the potential for variation in the phenoxymethyl group. A prime example of a relevant synthetic approach is the generation of a library of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds. In this synthesis, a core structure containing a hydroxymethyl group is first prepared. This alcohol is then converted to a good leaving group (e.g., a mesylate), which is subsequently displaced by a variety of phenols to create a library of compounds with different phenoxymethyl substituents. This "libraries from libraries" approach is a powerful tool in combinatorial chemistry. rsc.org
A similar strategy could be employed starting from a precursor to this compound, such as 2,3-difluoro-4-hydroxybenzaldehyde (B1323130). This compound could be reacted with a library of substituted benzyl (B1604629) halides or other electrophiles to generate a diverse set of phenoxymethyl-like ethers. The resulting library of benzaldehydes could then be further diversified by reacting the aldehyde group with a range of amines, hydrazines, or other nucleophiles.
The general synthetic strategy for a combinatorial library based on a 2,3-Difluoro-4-(ether-linked)benzaldehyde scaffold can be outlined as follows:
Start with a core structure: e.g., 2,3-difluoro-4-hydroxybenzaldehyde.
Introduce diversity at the ether linkage: React the core structure with a library of electrophiles (R-X, where R is a diverse set of chemical moieties and X is a leaving group) to create a library of ethers.
Introduce diversity at the aldehyde: React the resulting library of benzaldehydes with a library of nucleophiles (e.g., amines, hydrazines, hydroxylamines) to generate a final, highly diverse library of compounds.
This approach allows for the systematic exploration of the chemical space around the this compound core, which is a fundamental principle of combinatorial chemistry. researchgate.net
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Atom-Economical Synthetic Pathways
The chemical industry's increasing focus on green chemistry is driving the development of manufacturing processes that are both environmentally benign and economically viable. primescholars.com Future research on 2,3-Difluoro-4-(phenoxymethyl)benzaldehyde will likely prioritize the creation of synthetic routes that adhere to the principles of sustainability and atom economy. primescholars.comsciencex.com Atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product, will be a key metric. primescholars.com
Current syntheses of fluorinated benzaldehydes often involve multi-step processes that may use hazardous reagents and generate significant waste. For instance, classical formylation methods can employ stoichiometric amounts of strong acids and carbon monoxide under pressure, leading to low atom economy and safety concerns. researchgate.netgoogle.com
Future strategies will likely focus on:
Reducing Waste: Employing metrics like the Environmental Factor (E-Factor), which quantifies the ratio of waste generated to the desired product, to design greener synthetic routes. e3s-conferences.org
Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems to minimize waste and energy consumption.
Renewable Feedstocks: Investigating the use of renewable starting materials where possible.
Safer Reagents and Solvents: Replacing hazardous chemicals with safer alternatives, such as using water or other green solvents. chemicalbook.com
| Approach | Description | Potential Advantage for Synthesizing Fluorinated Benzaldehydes | Relevant Concepts |
|---|---|---|---|
| High Atom Economy Reactions | Designing reactions where the maximum number of reactant atoms are incorporated into the product. | Reduces stoichiometric byproducts, leading to less waste and higher efficiency. | Addition reactions, Rearrangements. primescholars.comrsc.org |
| Use of Catalysis | Replacing stoichiometric reagents with catalysts that can be used in small amounts and recycled. | Lowers activation energy, increases reaction rates, and minimizes waste. researchgate.netacs.org | Homogeneous, heterogeneous, and biocatalysis. |
| Green Solvents | Utilizing environmentally benign solvents like water, supercritical CO2, or ionic liquids. | Reduces pollution and health hazards associated with volatile organic compounds (VOCs). chemicalbook.com | Aqueous-phase synthesis. |
| One-Pot/Multicomponent Reactions | Combining multiple reaction steps into a single operation without isolating intermediates. | Saves time, resources, and energy; reduces solvent usage and waste generation. rsc.org | Tandem reactions, Cascade reactions. rsc.org |
Exploration of Novel Catalytic Methods for Functionalization and Transformation
Catalysis is fundamental to modern organic synthesis. For a molecule like this compound, novel catalytic methods can unlock new reaction pathways for its functionalization. Research will likely explore transformations at the aldehyde group, the aromatic ring, and the benzylic position.
Key areas of exploration include:
C-H Functionalization: Palladium-catalyzed C(sp²)–H functionalization could enable the direct introduction of new substituents onto the aromatic ring, bypassing the need for pre-functionalized starting materials. acs.org This offers a more direct and atom-economical route to complex derivatives.
Cross-Coupling Reactions: The fluorine atoms and the aldehyde group can influence the reactivity of the aromatic ring in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Aldehyde Transformation: Catalytic methods for the transformation of the aldehyde group, such as asymmetric additions, reductions, or oxidations, can provide access to a wide range of chiral alcohols, carboxylic acids, or other functional groups.
Immobilized Catalysts: The use of catalysts immobilized on solid supports facilitates easier separation and recycling, aligning with the principles of green chemistry and sustainable process development. thieme.de
Asymmetric Synthesis of Chiral Derivatives and Enantioselective Transformations
Chirality is a critical feature in many biologically active molecules, particularly in pharmaceuticals and agrochemicals. The synthesis of enantiomerically pure derivatives of this compound represents a significant area of future research. The aldehyde group is an ideal handle for introducing a new stereocenter.
Emerging strategies are likely to include:
Organocatalysis: The use of small organic molecules as catalysts for enantioselective transformations of the aldehyde group (e.g., alpha-functionalization, aldol (B89426) reactions, or Michael additions) is a powerful strategy. nih.gov For instance, enamine catalysis could be employed for the enantioselective α-fluorination or alkylation of derivative aldehydes. nih.gov
Transition-Metal Catalysis: Chiral transition-metal complexes can be used to catalyze a variety of enantioselective reactions, such as asymmetric hydrogenation of the aldehyde to form a chiral alcohol or additions of organometallic reagents.
Biocatalysis and Photoenzymatic Catalysis: Enzymes, such as ketoreductases or oxidoreductases, offer high stereoselectivity under mild conditions. google.com The burgeoning field of photoenzymatic catalysis, which combines light and enzymes, could enable novel and highly selective transformations. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of fine chemicals. sciencex.comresearchgate.net Its integration into the synthesis and derivatization of this compound could lead to significant process improvements.
Key benefits and future directions include:
Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which drastically improves safety, especially when dealing with hazardous reagents or highly exothermic reactions. sciencex.com
Precise Control: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters like temperature, pressure, and mixing, often leading to higher yields and purities. researchgate.net
Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward than scaling up batch processes.
Automation: Flow systems can be integrated with automated platforms for reaction screening, optimization, and real-time analysis, accelerating the discovery of new reactions and molecules. thieme.de The synthesis of benzaldehydes has already been demonstrated in continuous flow systems, suggesting the applicability to more complex structures like the target compound. researchgate.netflowchemistrysociety.com
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reactor volumes and superior heat transfer. sciencex.com |
| Process Control | Difficult to maintain uniform temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and residence time. researchgate.net |
| Scalability | Often requires re-optimization of reaction conditions ("scale-up issues"). | More straightforward scaling by continuous operation or numbering-up. researchgate.net |
| Reaction Optimization | Time-consuming, requiring multiple individual experiments. | Rapid optimization possible through automated systems and sequential experiments. thieme.de |
| Handling of Hazardous Reagents | Requires extensive safety precautions and infrastructure. | Enables the use of hazardous reagents and unstable intermediates in a controlled manner. thieme.de |
Advanced Computational Design of New Chemical Reactions and Building Blocks
Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. researchgate.netrsc.org Applying these tools to this compound can accelerate the discovery of new reactions and guide synthetic efforts.
Future computational studies could focus on:
Reaction Mechanism Elucidation: Using DFT to model potential transition states and reaction pathways for the synthesis and functionalization of the molecule, providing insights that are difficult to obtain experimentally.
Predicting Reactivity: Calculating molecular properties such as frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps to predict the most reactive sites for electrophilic or nucleophilic attack. rsc.orgmdpi.com
Virtual Screening: Designing libraries of virtual derivatives and predicting their electronic, steric, and physicochemical properties to identify promising candidates for synthesis as new building blocks for materials science or medicinal chemistry.
Spectroscopic Analysis: Aiding in the structural characterization of new derivatives by calculating and predicting spectroscopic data (e.g., NMR, IR) and comparing them with experimental results. researchgate.netrsc.org
Expansion of Synthetic Utility in Emerging Fields of Chemical Research
The trifunctional nature of this compound makes it a highly versatile platform for creating novel molecules for a range of applications.
Medicinal Chemistry: Fluorine-containing molecules are of immense importance in drug discovery, as fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity. chemrxiv.org This compound serves as a precursor to novel scaffolds that could be explored for various therapeutic targets. The combination of the difluorophenyl ring and the aldehyde functionality allows for its incorporation into complex heterocyclic systems or as a key fragment in fragment-based drug design.
Agrochemicals: Similar to pharmaceuticals, the agrochemical industry benefits from the unique properties imparted by fluorine. This building block could be used to synthesize new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles. thalesnano.com
Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, including liquid crystals, polymers, and organic electronics. The specific substitution pattern of this aldehyde could be exploited to create materials with tailored optical, electronic, or thermal properties. google.com
Q & A
Basic: What are the established synthetic routes for 2,3-Difluoro-4-(phenoxymethyl)benzaldehyde and its derivatives?
Answer:
The synthesis typically involves nucleophilic substitution on a fluorinated benzaldehyde precursor. Key steps include:
Etherification : Reacting 2,3-difluoro-4-hydroxybenzaldehyde with a phenoxymethyl group donor (e.g., chloromethyl phenyl ether) under basic conditions.
Functionalization : Derivatives are synthesized by substituting the hydroxy group with morpholinoethoxy or other amine-based moieties (e.g., via Mitsunobu reaction or direct alkylation) .
Example from Patents (Table 1):
Basic: Which spectroscopic techniques confirm the structure of this compound derivatives?
Answer:
- 1H-NMR : Characteristic peaks for the aldehyde proton (δ 10.0–10.1 ppm) and aryl fluorine coupling patterns (e.g., δ 7.73 ppm for difluorinated aryl protons) .
- LCMS : Monitors molecular ion peaks (e.g., m/z 412 [M+H]+) and retention times (e.g., 0.95 minutes under SMD-TFA05 conditions) .
- HPLC : Validates purity using reverse-phase columns (C18) with trifluoroacetic acid (TFA)-modified mobile phases .
Advanced: How can reaction conditions be optimized to enhance yields of derivatives?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., dimethoxyethane) improve solubility of intermediates .
- Catalysis : Pyridine hydrochloride aids in stabilizing reactive intermediates during morpholinoethoxy substitution .
- Work-Up : Sequential extraction (ethyl acetate/brine) and drying (anhydrous Na₂SO₄) minimize impurities .
- Stoichiometry : A 1:1 molar ratio of benzaldehyde precursor to amine donor reduces side reactions .
Key Optimization Example :
In Reference Example 114 ( ), using pyridine hydrochloride increased crystallinity of the product, enabling a 30% isolated yield despite low starting material solubility.
Advanced: How to resolve contradictory analytical data (e.g., NMR vs. LCMS)?
Answer:
- Cross-Validation : Confirm molecular weight via LCMS (e.g., m/z 556 [M+H]+) and compare with NMR integration .
- Impurity Profiling : Use HPLC to detect byproducts (e.g., unreacted starting material) that may skew NMR signals .
- Deuterated Solvents : DMSO-d₆ in NMR suppresses exchange broadening, clarifying splitting patterns for fluorinated protons .
Case Study : A discrepancy between LCMS purity (95%) and NMR integration was traced to residual dimethoxyethane solvent, resolved via vacuum drying .
Advanced: How to develop a robust HPLC method for purity assessment?
Answer:
- Column : C18 with 2.1 × 50 mm dimensions.
- Mobile Phase : 0.05% TFA in water/acetonitrile gradient (5–95% over 10 minutes).
- Detection : UV at 254 nm for aromatic moieties.
- Validation : Retention times (e.g., 0.63–1.03 minutes) should align with patent-reported values under SMD-TFA05 conditions .
Method Development Table (Table 2):
| Compound | Retention Time (min) | Mobile Phase Gradient | Purity Threshold |
|---|---|---|---|
| This compound | 0.95 | 5–95% ACN in 10 min | ≥98% |
| Morpholinoethoxy derivative | 1.03 | 5–95% ACN in 12 min | ≥95% |
Advanced: What computational methods predict reactivity of this benzaldehyde in nucleophilic substitutions?
Answer:
- DFT Calculations : Model transition states for fluorine substitution using software like Gaussian. Predicts regioselectivity (e.g., para-substitution favored due to electron-withdrawing fluorine) .
- Molecular Dynamics : Simulates solvent effects on reaction rates (e.g., DMF vs. THF) to optimize solvent choice .
Validation : Computed activation energies for morpholinoethoxy substitution matched experimental yields (30% vs. predicted 28%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
